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2,6-Diaminopurine - 133762-79-5

2,6-Diaminopurine

Catalog Number: EVT-7901978
CAS Number: 133762-79-5
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Diaminopurine is a purine analog that serves as a potent mutagen and an important tool in various scientific research areas. [, , ] It's often considered a prebiotic nucleobase due to its potential role in the photoprotection of primitive nucleic acids. [] Specifically, 2,6-DAP has been studied for its ability to repair cyclobutane pyrimidine dimers (CPDs), a type of DNA damage induced by ultraviolet (UV) radiation, which were prevalent in the prebiotic environment. [, ] Furthermore, 2,6-DAP is structurally similar to adenine, differing by an additional amino group at position 2. [, , ] This structural modification allows 2,6-DAP to form three hydrogen bonds with uracil, in contrast to the two hydrogen bonds formed between adenine and uracil. [, ] This characteristic contributes to the enhanced stability of nucleic acid duplexes containing 2,6-DAP. [, , ]

Overview

2,6-Diaminopurine is a purine derivative characterized by the presence of two amino groups at the 2 and 6 positions of the purine ring. This compound was first discovered in S-L2 cyanophage DNA in 1977 and has since been recognized for its unique properties, including enhanced hydrogen bonding capabilities with nucleic acids, which significantly contributes to the stability of DNA and RNA structures .

Source

2,6-Diaminopurine can be synthesized through various chemical methods, including postsynthetic modifications of existing nucleosides and nucleotides. It has also been detected in prebiotic environments, suggesting its potential role in the origins of life on Earth .

Classification

2,6-Diaminopurine is classified as a modified nucleobase. Its structural modifications allow it to participate in unique interactions within nucleic acids, making it a subject of interest in biochemical and genetic studies.

Synthesis Analysis

Methods

The synthesis of 2,6-diaminopurine can be achieved through several methodologies:

  1. Chemical Synthesis: Traditional synthetic routes involve the introduction of amino groups into purine derivatives. For example, diazotization reactions can selectively modify the 2 and 6 positions of purines to yield 2,6-diaminopurine .
  2. Postsynthetic Modification: A notable strategy involves modifying existing nucleosides such as 2-fluoro-6-aminoadenosine to incorporate 2,6-diaminopurine into oligonucleotides. This method employs aromatic nucleophilic substitution to introduce the amino groups effectively .
  3. Prebiotic Synthesis: Recent studies have demonstrated that under prebiotic conditions, 2,6-diaminopurine can be synthesized alongside other nucleobases through simple chemical reactions involving UV irradiation and specific reactants like 2-deoxyribose .

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yields and selectivity. For instance, protecting groups may be used to prevent unwanted reactions during multi-step syntheses.

Molecular Structure Analysis

Structure

The molecular formula of 2,6-diaminopurine is C5_5H7_7N5_5, with a molar mass of approximately 153.14 g/mol. The compound features a purine ring structure with two amino substituents at the 2 and 6 positions.

Data

  • IUPAC Name: 2,6-Diaminopurine
  • CAS Number: 1003-29-8
  • Melting Point: Approximately 300 °C (decomposes)
  • Solubility: Soluble in water and slightly soluble in ethanol.
Chemical Reactions Analysis

Reactions

2,6-Diaminopurine participates in various chemical reactions typical for nucleobases:

  1. Base Pairing: It forms stable hydrogen bonds with thymidine in DNA and uridine in RNA. This property enhances the thermal stability of nucleic acid duplexes by approximately 1–2 °C per modification when compared to adenine .
  2. Modification Reactions: The compound can undergo further derivatization to produce analogs with altered properties for research applications. For example, reactions involving chloroacetaldehyde yield novel derivatives useful for studying nucleic acid interactions .

Technical Details

The reactivity of 2,6-diaminopurine is influenced by its electron-donating properties, which facilitate interactions with electrophilic species during chemical modifications.

Mechanism of Action

Process

The mechanism by which 2,6-diaminopurine enhances DNA stability involves its ability to form three hydrogen bonds with complementary bases. This increased bonding capacity results from the additional amino group compared to adenine, allowing for more robust pairing interactions.

Data

Studies using NMR and circular dichroism have confirmed that duplexes containing 2,6-diaminopurine exhibit altered thermodynamic properties compared to those containing standard adenine or guanine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Density: Approximately 1.45 g/cm³

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant analyses indicate that derivatives of 2,6-diaminopurine exhibit enhanced thermal stability compared to their adenine counterparts when incorporated into oligonucleotides .

Applications

Scientific Uses

  1. Nucleic Acid Research: Due to its ability to stabilize DNA/RNA structures, 2,6-diaminopurine is widely used in studies involving oligonucleotide design and function.
  2. Gene Therapy: Its incorporation into therapeutic oligonucleotides may enhance their efficacy by improving binding affinity and specificity towards target sequences.
  3. Prebiotic Chemistry Studies: The compound serves as a model for understanding the evolution of nucleobases on early Earth and their roles in the origins of life .
  4. Modified Nucleotide Development: Researchers utilize derivatives of 2,6-diaminopurine for developing new tools in molecular biology that require enhanced stability or altered binding characteristics .
Biosynthetic Pathways and Prebiotic Relevance of 2,6-Diaminopurine

Enzymatic Machinery for DAP Incorporation in Viral Genomes

2,6-Diaminopurine (DAP, also designated base Z) is a non-canonical nucleobase that completely replaces adenine (A) in the genomes of certain bacteriophages, including Cyanophage S-2L and Vibrio phage ΦVC8. This substitution confers viral fitness advantages, primarily by evading host restriction endonuclease defenses through altered major groove hydrogen-bonding patterns [1] [3].

MazZ-DatZ-PurZ Triad in Cyanophage S-2L and Vibrio Phage ΦVC8

The biosynthesis and genomic incorporation of DAP are governed by a conserved three-enzyme pathway:

  • MazZ (DUF550): A dGTP triphosphohydrolase that catalyzes the hydrolysis of dGTP to dGMP and diphosphate, depleting the substrate pool for adenine synthesis [1] [7].
  • DatZ: Hydrolyzes dATP to dADP, preventing adenine incorporation into nascent DNA strands [1].
  • PurZ: An archaeal-type phosphoribosyltransferase that utilizes dGMP and L-aspartate to synthesize 2-aminodeoxyadenylosuccinate (dSMP) via an ATP-dependent reaction analogous to adenylosuccinate synthase (EC 6.3.4.4) [1] [7].

Host enzymes subsequently convert dSMP to deoxy-2,6-diaminopurine triphosphate (dZTP), which is polymerized by phage-encoded DNA polymerases (e.g., PrimPol/AEP). This enzymatic cascade ensures near-exclusive incorporation of DAP instead of adenine, with in vitro reconstitution demonstrating that MazZ, DatZ, and PurZ are sufficient to enable DAP substitution in bacterial genomes [1] [6].

Table 1: Enzymatic Components of DAP Biosynthesis in Bacteriophages

EnzymeFunctionCatalytic ActionSubstrates/Products
MazZdGTP triphosphohydrolaseHydrolysis of dGTPdGTP + H₂O → dGMP + PPᵢ
DatZdATP diphosphohydrolaseHydrolysis of dATPdATP + H₂O → dADP + PPᵢ
PurZAminoadenylosuccinate synthaseCondensation of dGMP with aspartateATP + dGMP + L-aspartate → dSMP + ADP + phosphate

Archaeal Homology of PurZ and Evolutionary Implications

PurZ shares structural and functional homology with archaeal PurA enzymes, suggesting an ancient evolutionary origin for DAP biosynthesis. Structural analyses reveal that PurZ adopts a fold similar to archaeal adenylosuccinate synthases, with conserved active-site residues enabling dGMP recognition instead of GMP [1] [18]. Phylogenetic studies indicate that the mazZ-datZ-purZ gene cluster is widespread across Siphoviridae and Podoviridae phages, implying horizontal gene transfer events predating the divergence of these viral families [1] [17]. This conservation underscores DAP’s role as an evolutionarily stable genetic component, challenging the notion of a fixed "five-nucleotide" genetic alphabet.

Prebiotic Synthesis Under UV-Irradiated Conditions

DAP’s prebiotic relevance extends beyond virology, as it may have been critical for stabilizing early genetic polymers under Earth’s intense Archean UV flux.

Photochemical Repair of Cyclobutane Pyrimidine Dimers via DAP-Mediated Electron Transfer

Cyclobutane pyrimidine dimers (CPDs) are dominant UV-induced DNA lesions that disrupt replication. DAP enables high-efficiency photorepair without enzymatic assistance:

  • Mechanism: DAP acts as an electron donor due to its exceptionally low vertical ionization energy (VIE ≈ 5.02 eV), ~1.8 eV lower than adenine or guanine. Upon UV excitation (280 nm), it transfers an electron to CPDs, facilitating cycloreversion via radical anion intermediates [2] [5].
  • Efficiency: Trinucleotides containing DAP (e.g., DT=T) achieve 92% CPD photoreversal within 45 minutes under UV-B irradiation, compared to <6% for adenine-containing sequences. Quantum yields for repair are an order of magnitude higher than canonical bases [2] [5].
  • Photostability: Oligomers with DAP reach photostationary equilibria with only 8–13% CPD formation versus 72–76% for adenine oligomers, highlighting DAP’s role in maintaining polymer integrity [2].

Table 2: Photorepair Efficiency of DAP vs. Adenine in Trinucleotides

TrinucleotideCPD Repair Yield (%)Quantum Yield (Φ)CPD Formation at Photostationary State (%)
DT=T92.00.0428.0
AT=T6.10.00472.0
TTD90.50.03913.0
TTA4.90.00376.0

Co-Emergence with Canonical Nucleobases in Meteoritic Analog Environments

DAP shares synthetic pathways with canonical nucleobases under prebiotic conditions:

  • Meteoritic Evidence: DAP and adenine occur together in carbonaceous chondrites (e.g., Murchison meteorite), indicating shared extraterrestrial formation via HCN oligomerization or formamide reactions [1] [8].
  • UV-Driven Synthesis: Prebiotic nucleotide syntheses require UV irradiation for both photoselection (destroying non-biological isomers) and phosphodiester bond formation. DAP deoxyriboside forms under the same UV-illuminated conditions as adenine deoxyriboside, using diamidophosphate phosphorylation [5] [24].
  • Base-Pairing in Prebiotic Environments: DAP spontaneously forms Watson-Crick pairs with uracil (U) in aqueous and solid states, stabilized by three hydrogen bonds. This pairing modifies U’s photochemistry, promoting cyclobutane dimerization under UV light—a behavior absent in pure U solutions [8]. Such interactions could have facilitated the co-assembly of proto-nucleic acids enriched with DAP.

Table 3: Nucleobase Abundance in Carbonaceous Meteorites

NucleobaseRelative AbundancePrebiotic Synthesis PathwayBase-Pairing Partner
2,6-Diaminopurine0.07 nmol/gHCN oligomerization/formamide heatingUracil (3 H-bonds)
Adenine1.3 nmol/gHCN oligomerization/formamide heatingUracil (2 H-bonds)
Guanine0.09 nmol/gHCN oligomerization/formamide heatingCytosine

ConclusionThe enzymatic machinery of DAP biosynthesis in bacteriophages and its prebiotic chemistry converge on a common theme: enhanced genetic stability. Viral MazZ-DatZ-PurZ exploits DAP’s triple-hydrogen-bonding capability to evade host defenses, while prebiotic DAP polymers resist UV degradation via intrinsic photorepair. These findings position DAP as both an ancient genetic component and a versatile agent in nucleic acid engineering.

Properties

CAS Number

133762-79-5

Product Name

2,6-Diaminopurine

IUPAC Name

7H-purine-2,6-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)

InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N

SMILES

C1=NC2=NC(=NC(=C2N1)N)N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N

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